4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a cyclobutoxy group, a methyl group, and a trifluoromethyl group
Scientific Research Applications
4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
While the specific mechanism of action for “4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine” is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of new compounds like “4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine” could be of great importance in the future.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclobutoxy Group: The cyclobutoxy group can be introduced via a nucleophilic substitution reaction using cyclobutanol and an appropriate leaving group.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide or a trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce partially or fully reduced pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclobutoxy-2-methyl-5-(trifluoromethyl)pyrimidine
- 4-Cyclobutoxy-2-methyl-6-(difluoromethyl)pyrimidine
- 4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)quinazoline
Uniqueness
4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
4-cyclobutyloxy-2-methyl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-6-14-8(10(11,12)13)5-9(15-6)16-7-3-2-4-7/h5,7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUVIWCYPXUMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2CCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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